High-Resolution Mass Spectrometry and Physicochemical Profiling of 3-(5-Bromo-2-nitrophenyl)thiazolidine
High-Resolution Mass Spectrometry and Physicochemical Profiling of 3-(5-Bromo-2-nitrophenyl)thiazolidine
Executive Summary
In preclinical drug development and synthetic chemistry, the precise characterization of molecular entities is non-negotiable. 3-(5-Bromo-2-nitrophenyl)thiazolidine represents a complex pharmacophore combining a saturated sulfur-nitrogen heterocycle (thiazolidine) with a sterically hindered, electronically deactivated bromo-nitroaromatic system. Thiazolidines are foundational to numerous therapeutic classes, including antidiabetics and antimicrobials.
This technical whitepaper provides an authoritative guide on the physicochemical properties, exact mass determination, and mass spectrometric fragmentation behavior of 3-(5-Bromo-2-nitrophenyl)thiazolidine. It is designed for analytical chemists and drug development professionals who require rigorous, self-validating protocols for molecular characterization.
Physicochemical and Isotopic Profiling
The distinction between molecular weight (calculated from standard average atomic weights) and exact mass (calculated from the monoisotopic mass of the most abundant isotopes) is critical for high-resolution mass spectrometry (HRMS).
For 3-(5-Bromo-2-nitrophenyl)thiazolidine (Chemical Formula: C9H9BrN2O2S ), the presence of Bromine creates a highly distinct isotopic envelope. Bromine naturally occurs as two stable isotopes, 79Br and 81Br , in an approximately 50.69% to 49.31% ratio. Consequently, any mass spectrometric analysis of this compound will yield a characteristic 1:1 doublet separated by exactly 1.998 Da.
Quantitative Data Summary
| Property | Value | Calculation Basis |
| Chemical Formula | C9H9BrN2O2S | Structural composition |
| Molecular Weight | 289.15 g/mol | Standard atomic weights (Average) |
| Monoisotopic Exact Mass ( 79Br ) | 287.9568 Da | 12C , 1H , 79Br , 14N , 16O , 32S |
| Monoisotopic Exact Mass ( 81Br ) | 289.9548 Da | 12C , 1H , 81Br , 14N , 16O , 32S |
| [M+H]+ Ion ( 79Br ) | 288.9641 m/z | Addition of a proton (1.0073 Da) |
| [M+H]+ Ion ( 81Br ) | 290.9620 m/z | Addition of a proton (1.0073 Da) |
High-Resolution Mass Spectrometry (HRMS) Protocol
To experimentally validate the exact mass, Liquid Chromatography coupled with Electrospray Ionization High-Resolution Mass Spectrometry (LC-ESI-HRMS) is the industry standard. Utilizing an is highly recommended due to its ultra-high resolving power, which is necessary to achieve sub-1-ppm mass accuracy[1].
Causality-Driven Experimental Methodology
This protocol is designed as a self-validating system. By coupling chromatographic retention with exact mass and isotopic pattern matching, false positives are mathematically eliminated.
Step 1: Sample Preparation
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Action: Dissolve the compound in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 100 ng/mL using a mixture of 0.1% formic acid in water/acetonitrile (50:50, v/v).
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Causality: The addition of formic acid ensures optimal ionization efficiency by providing an abundant source of protons for the ESI+ process. The 100 ng/mL concentration prevents space-charge effects and detector saturation in the Orbitrap analyzer.
Step 2: UHPLC Separation
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Action: Inject 2 µL onto a C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.7 µm particle size). Use a gradient elution from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.3 mL/min.
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Causality: The hydrophobic bromo-nitrophenyl moiety ensures strong retention on the non-polar C18 stationary phase. A steep organic gradient is required to elute the compound sharply, minimizing peak broadening and maximizing the signal-to-noise ratio.
Step 3: Electrospray Ionization (ESI+)
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Action: Operate the ESI source in positive ion mode. Set the spray voltage to 3.5 kV and the capillary temperature to 275°C.
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Causality: The tertiary amine-like nitrogen at position 3 of the thiazolidine ring acts as a strong gas-phase base, readily accepting a proton to form the stable [M+H]+ precursor ion.
Step 4: Orbitrap MS Acquisition & Self-Validation
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Action: Acquire full-scan MS data at a resolution of 140,000 (at m/z 200).
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Causality: is critical for distinguishing the unique mass defects of sulfur and bromine from isobaric background matrix interferences[2].
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Validation: The protocol validates itself through isotopic pattern matching. The data processing software must detect a doublet peak at m/z 288.9641 and 290.9620 with a relative intensity of ~100:97. If this exact mass (within < 1 ppm error) and isotopic ratio are not observed, the system flags the run as invalid.
Caption: LC-HRMS Analytical Workflow for Exact Mass Determination of Thiazolidine Derivatives.
Mechanistic Insights into Fragmentation (MS/MS)
Understanding the MS/MS fragmentation pathways is crucial for structural elucidation and distinguishing 3-(5-Bromo-2-nitrophenyl)thiazolidine from its structural isomers. When subjected to Higher-energy C-trap Dissociation (HCD), the molecule undergoes specific, predictable cleavage pathways driven by relative bond dissociation energies.
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Nitro Group Expulsion: Nitroaromatic compounds are highly energetic. Upon collision-induced dissociation, the initial and most favorable fragmentation is often the loss of the nitro radical ( NO2∙ , -46 Da) or nitrous acid ( HNO2 , -47 Da).
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Thiazolidine Ring Cleavage: The non-aromatic thiazolidine ring is highly susceptible to fragmentation compared to the robust aromatic system. demonstrate that cleavage of the C-S and C-N bonds typically results in the neutral loss of thioformaldehyde ( CH2S , -46 Da) or ethylene sulfide ( C2H4S , -60 Da)[3][4].
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Bromine Retention: The C−Br bond in deactivated aromatic systems is relatively strong. Consequently, the bromine atom is often retained in the primary fragment ions. This means the characteristic 1:1 isotopic doublet will persist in the MS/MS spectra of the product ions, serving as a reliable diagnostic marker for the intact bromo-phenyl core[5].
References
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The mass spectra of thiazole and thiazolidine recorded with (a) 35 ps... - ResearchGate.[Link]
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Mass spectrometry of some arylidene thioxobenzyl or thioxobiphenyloxoethyl thiazolidinone compounds - Semantic Scholar.[Link]
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High-resolution mass spectrometry of small molecules bound to membrane proteins - PMC (National Institutes of Health).[Link]
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High resolution mass spectrometry - Analytische Chemie, University of Rostock.[Link]
Sources
- 1. Orbitrap LC-MS | Thermo Fisher Scientific - JP [thermofisher.com]
- 2. High resolution mass spectrometry - Analytische Chemie - University of Rostock [zimmermann.chemie.uni-rostock.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
